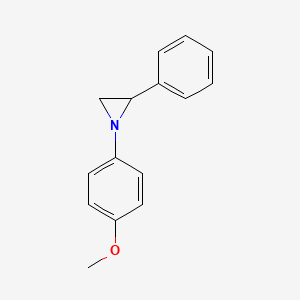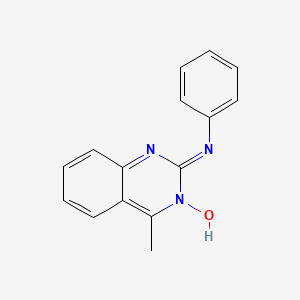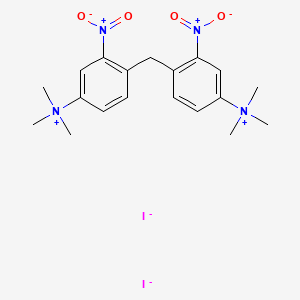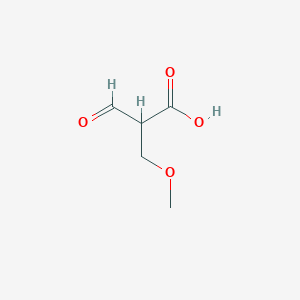
2-Formyl-3-methoxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-3-methoxypropanoic acid is an organic compound characterized by the presence of both an aldehyde group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-formyl-3-methoxypropanoic acid can be achieved through several methods. One common approach involves the oxidation of 3-methoxypropionaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The choice of oxidizing agent and reaction conditions can be optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be further oxidized to form a carboxylic acid, resulting in the formation of 3-methoxypropanoic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products:
Oxidation: 3-Methoxypropanoic acid.
Reduction: 2-Hydroxymethyl-3-methoxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Formyl-3-methoxypropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways involving aldehydes and carboxylic acids.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-formyl-3-methoxypropanoic acid involves its interaction with various molecular targets and pathways:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which is a key step in many biochemical reactions.
Carboxylic Acid Group: The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
3-Methoxypropanoic Acid: Lacks the aldehyde group, making it less reactive in certain types of reactions.
2-Formylpropanoic Acid: Lacks the methoxy group, which affects its solubility and reactivity.
3-Formyl-2-methoxypropanoic Acid: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
Uniqueness: 2-Formyl-3-methoxypropanoic acid is unique due to the presence of both an aldehyde and a methoxy group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
65675-21-0 |
|---|---|
Fórmula molecular |
C5H8O4 |
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
2-formyl-3-methoxypropanoic acid |
InChI |
InChI=1S/C5H8O4/c1-9-3-4(2-6)5(7)8/h2,4H,3H2,1H3,(H,7,8) |
Clave InChI |
QETKGJFMENOVCI-UHFFFAOYSA-N |
SMILES canónico |
COCC(C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


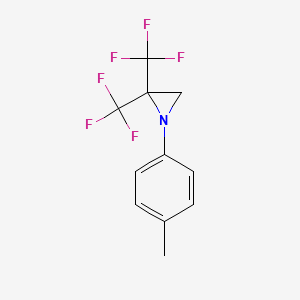
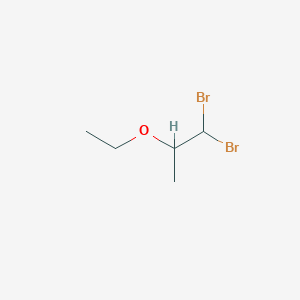
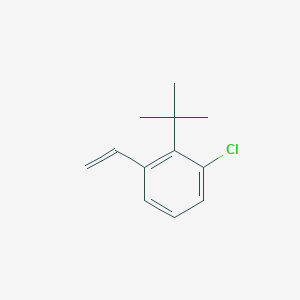
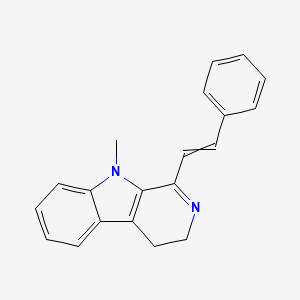
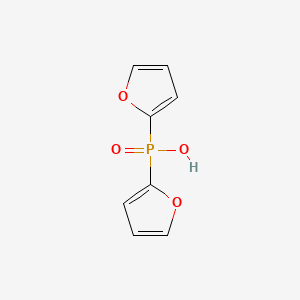
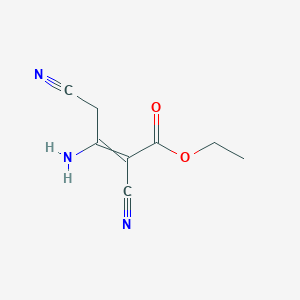

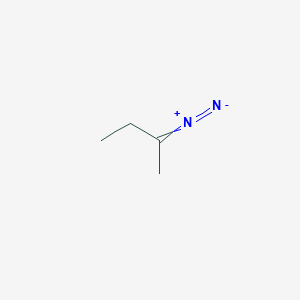
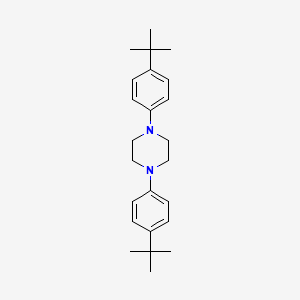
![6-Ethylidenebicyclo[2.2.1]heptan-2-ol](/img/structure/B14486366.png)
